2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside
Description
Structural Characterization of 2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is methyl 3-(3-methylbut-2-enyl)-1,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalene-2-carboxylate . This name delineates:
- Methyl ester group : Positioned at C-2 of the naphthalene core.
- Prenyl substituent : A 3-methylbut-2-enyl group at C-3.
- Glucoside moieties : Two beta-D-glucopyranosyl units linked via ether bonds at C-1 and C-4.
The stereochemical descriptors (2S,3R,4S,5S,6R) specify the absolute configuration of the glucosyl residues, confirming their beta-anomeric orientation.
Molecular Architecture Analysis
Prenyl Group Configuration
The prenyl group (3-methylbut-2-enyl) is an isoprenoid-derived substituent with a branched alkene structure. Key features include:
- Double bond position : Between C-2 and C-3 of the prenyl chain.
- Methyl branching : A terminal methyl group at C-3, contributing to hydrophobicity.
- Spatial orientation : The trans-configuration of the double bond minimizes steric clashes with adjacent substituents on the naphthalene ring.
This substituent enhances the compound’s lipophilicity, influencing its interaction with biological membranes.
Glucoside Conjugation Patterns
The two beta-D-glucopyranosyl units are attached via ether linkages at C-1 and C-4 of the naphthohydroquinone core:
- Glycosidic bond stereochemistry : Beta-configuration at the anomeric carbon (C-1 of glucose), confirmed by the 2S,3R,4S,5S,6R stereodescriptors.
- Hydrogen-bonding network : Hydroxyl groups on the glucosyl residues form intramolecular hydrogen bonds with the naphthoquinone oxygen atoms, stabilizing the structure.
Table 1: Key Structural Features of Glucoside Moieties
| Feature | Description |
|---|---|
| Anomeric configuration | Beta (β) orientation |
| Hydroxyl groups | Six per glucosyl unit (C-2, C-3, C-4, C-6, and two from C-1 and C-5) |
| Conformational rigidity | Chair conformation (⁴C₁) for glucopyranose rings, minimizing steric strain |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Signature Analysis
The compound’s NMR profile reveals distinct signals for its aromatic, prenyl, and glucosyl components:
- Aromatic protons :
- H-5, H-6, H-7, H-8 (naphthalene core): δ 6.8–7.9 ppm (multiplet, 4H).
- H-1 and H-4 (substituted positions): Deshielded to δ 7.2–7.5 ppm due to electron-withdrawing glucosyl groups.
- Prenyl group :
- Olefinic protons (H-2’, H-3’): δ 5.1–5.3 ppm (doublet of doublets, J = 6.8 Hz).
- Methyl groups (H-4’, H-5’): δ 1.6–1.7 ppm (singlet).
- Glucosyl protons :
- Anomeric protons (H-1'' and H-1'''): δ 4.8–5.0 ppm (doublets, J = 7.2 Hz).
- Sugar ring protons (H-2''–H-6'' and H-2'''–H-6'''): δ 3.2–3.9 ppm (complex multiplet).
- Naphthalene carbons :
- C-2 (ester carbonyl): δ 168.9 ppm.
- C-1 and C-4 (glucosylated positions): δ 152.3–154.1 ppm.
- Prenyl carbons :
- Olefinic carbons (C-2’, C-3’): δ 123.4 and 132.7 ppm.
- Glucosyl carbons :
- Anomeric carbons (C-1'', C-1'''): δ 104.2–104.5 ppm.
- Hydroxyl-bearing carbons (C-2''–C-6''): δ 70.1–78.3 ppm.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound exhibits characteristic fragmentation pathways:
- Molecular ion peak : [M+H]⁺ at m/z 611.2135 (calculated for C₂₉H₃₈O₁₄: 610.2262).
- Key fragments :
- Loss of glucosyl units: m/z 449.1453 ([M+H–C₆H₁₀O₅]⁺) and 287.0781 ([M+H–2C₆H₁₀O₅]⁺).
- Prenyl group cleavage: m/z 177.0546 (naphthoquinone–COOCH₃ fragment).
Table 2: Major Mass Spectral Fragments
| m/z Observed | Fragment Composition | Interpretation |
|---|---|---|
| 611.2135 | C₂₉H₃₉O₁₄⁺ | Molecular ion |
| 449.1453 | C₂₃H₂₉O₉⁺ | Loss of one glucosyl unit (–162 Da) |
| 287.0781 | C₁₇H₁₉O₄⁺ | Loss of both glucosyl units (–324 Da) |
| 177.0546 | C₁₀H₉O₃⁺ | Naphthoquinone–COOCH₃ core |
Properties
IUPAC Name |
methyl 3-(3-methylbut-2-enyl)-1,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O14/c1-12(2)8-9-15-18(27(38)39-3)26(43-29-24(37)22(35)20(33)17(11-31)41-29)14-7-5-4-6-13(14)25(15)42-28-23(36)21(34)19(32)16(10-30)40-28/h4-8,16-17,19-24,28-37H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDABLANSWPSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
O-Glycoside Formation
Autocatalytic Condensation with protected glucose derivatives:
- Reagents : 3,4,6-Tri-O-acetyl-alpha-D-glucopyranose 1,2-(tert-butoxy orthoacetate) or 1,2,3,4-tetra-O-acetyl-6-deoxy-6-thio-alpha-D-glucopyranose.
- Conditions : Reflux in chlorobenzene or ethanol, leveraging the acidic beta-hydroxyl group of the quinone core to activate the orthoacetate.
- Yield : 60–85% for acetylated intermediates.
Deprotection :
Thioether Linkage Formation
For enhanced stability, thiomethylglucosides are synthesized:
- Reagents : Tetra-O-acetyl-1-mercapto-D-glucose and naphthazarin derivatives.
- Conditions : Methylation with diazomethane, followed by deacetylation.
Key Reaction Conditions and Yields
Comparative Analysis of Synthetic Routes
Autocatalytic vs. Substitution Methods
| Method | Advantages | Limitations |
|---|---|---|
| Autocatalytic Condensation | High regioselectivity, stereospecificity | Requires anhydrous conditions |
| Substitution (Thioether) | Improved stability of thioether bonds | Lower yields for complex cores |
Glycoside vs. Thiomethylglycoside
| Linker Type | Stability | Bioavailability |
|---|---|---|
| O-Glycoside | Moderate (hydrolysis risk) | High (water-soluble) |
| S-Thiomethylglycoside | High (resistant to enzymes) | Moderate (lipophilic) |
Challenges and Optimization Strategies
Side Reactions
Purification
- Chromatography : Silica gel (toluene/hexane) or reversed-phase HPLC.
- Crystallization : Ethanol/DCM mixtures to isolate pure products.
Case Studies and Research Findings
Synthesis of Acetylated Intermediates
In a study by PMC researchers, U-443 (acetylated glucoside) was synthesized via autocatalytic condensation of 2,5,8-trihydroxy-3-ethyl-1,4-naphthoquinone with 3,4,6-tri-O-acetyl-alpha-D-glucopyranose 1,2-(tert-butoxy orthoacetate). The reaction achieved 85% yield under reflux in chlorobenzene.
Thiomethylglycoside Synthesis
Thiomethylglucosides (e.g., SAB-18 ) were prepared by reacting 1,2,3,4-tetra-O-acetyl-6-deoxy-6-thio-alpha-D-glucopyranose with juglone derivatives. Subsequent deacetylation yielded SAB-19 with 82% purity .
Chemical Reactions Analysis
Types of Reactions
2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: This can convert the compound into hydroquinones.
Substitution: Various substituents can be introduced into the naphthohydroquinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include different derivatives of naphthohydroquinone, which can have varying biological activities .
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of 1,4-naphthoquinones, including derivatives like 2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside. These compounds have shown potential in protecting neuronal cells from oxidative stress and neurotoxicity.
- Case Study : A study demonstrated that certain naphthoquinones could significantly reduce levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in Neuro-2a neuroblastoma cells, suggesting their potential use in neurodegenerative diseases like Parkinson's disease .
Antioxidant Activity
The compound exhibits strong antioxidant properties, which can be utilized in the development of supplements aimed at reducing oxidative stress-related diseases.
- Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Source |
|---|---|---|
| U-443 | 4.46 | Neuro-2a cells |
| U-573 | >100 | Neuro-2a cells |
Cosmetic Applications
The antioxidant and anti-inflammatory properties of 2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside make it a valuable ingredient in cosmetic formulations aimed at skin protection and anti-aging.
Skin Protection
Research indicates that compounds with naphthoquinone structures can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammatory processes related to skin aging.
Health Product Applications
The compound is also being explored for its potential health benefits in dietary supplements due to its bioactive properties.
Anti-inflammatory Properties
The ability to reduce inflammation makes it a candidate for formulations targeting chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound’s prenyl group enhances its ability to interact with cellular membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-β-D-glucoside
- Molecular Formula : C₂₉H₃₈O₁₄
- Molecular Weight : 610.60 g/mol
- CAS Number : 90685-26-0
- Structure: Features a naphthohydroquinone core substituted with a carbomethoxy group at position 2, a prenyl group at position 3, and two β-D-glucoside moieties at the 1,4-dihydroxy positions .
Isolation and Sources :
Physicochemical Properties :
- Storage : Stable at 2–8°C .
- Analytical Methods : Characterized via HPLC, mass spectrometry (MS), and NMR (¹H, ¹³C) .
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Structural and Functional Analysis
Glycosylation Impact: The di-glucoside derivative exhibits higher water solubility and bioavailability compared to mono-glucosides (e.g., Entry 57) or non-glycosylated analogs (e.g., Entry 56) . The apioside variant (C₂₂H₂₆O₈) demonstrates how sugar choice (apiose vs. glucose) alters molecular weight and pharmacokinetics .
Oxidation State: Hydroquinone vs.
Substituent Effects :
- Prenyl vs. Hydroxyisopentyl: The prenyl group in the target compound contributes to membrane permeability, while the hydroxyisopentyl group in Entry 57 may influence hydrogen bonding .
- Carbomethoxy vs. Carboxymethyl: The carbomethoxy group (ester) in the target compound is less acidic than the carboxymethyl (carboxylic acid) in Entry 56, affecting reactivity .
Spectral Differentiation: NMR: The di-glucoside shows two anomeric protons (δ 4.65 and 4.84 ppm) in ¹H-NMR, absent in mono-glucosides . MS: Molecular ion peaks at m/z 610 (target) vs. 418 (apioside) confirm structural differences .
Pharmacological and Industrial Relevance
- Bioactivity : Glycosylation generally enhances bioactivity by improving solubility. The di-glucoside form is prioritized in drug discovery for its balanced hydrophilicity .
- Taxonomic Considerations: Misattribution of the target compound to Rubia tinctorum underscores the need for precise species identification in phytochemical studies .
Biological Activity
2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside (CAS No. 90685-26-0) is a naphthoquinone derivative notable for its diverse biological activities. This compound is recognized for its potential in pharmaceutical applications, particularly in anticancer research. Understanding its biological activity involves examining its mechanisms of action, cytotoxicity profiles, and potential therapeutic uses.
Chemical Structure
The molecular formula of 2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside is , with a molecular weight of approximately 610.60 g/mol. The structure features a naphthoquinone core with glucoside moieties that may enhance its solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance, a study assessing the cytotoxicity of several naphthoquinones found that 2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside exhibited significant growth inhibition in HeLa cells (human cervical cancer cells) and other tumor lines. The compound was shown to induce apoptosis, a programmed cell death mechanism crucial for eliminating cancer cells.
Table 1: Cytotoxicity of Naphthoquinone Derivatives on HeLa Cells
| Compound Name | Concentration (µM) | % Viable Cells | % Apoptotic Cells |
|---|---|---|---|
| 2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside | 100 | 16.8 | 66.4 |
| Etoposide | 10 | 54.8 | 21 |
| Control (Untreated) | - | 99.0 | 0 |
This data indicates that at a concentration of 100 µM, the compound significantly reduced cell viability while increasing apoptotic cell populations compared to untreated controls .
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of oxidative stress and mitochondrial dysfunction leading to apoptosis. Flow cytometry analyses demonstrated an increase in early and late apoptotic cells following treatment with this naphthoquinone derivative, suggesting that it may act through both intrinsic and extrinsic apoptotic pathways .
Case Studies
In a comparative study involving various naphthoquinones, derivatives including 2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside were evaluated for their cytotoxic effects on melanoma cells (SK-MEL-28). The results indicated that this compound had a higher cytotoxicity profile than some standard chemotherapeutics, making it a candidate for further development in cancer therapies .
Other Biological Activities
Aside from its anticancer potential, preliminary investigations suggest that this compound may possess antimicrobial properties. Its structural characteristics align with other known antimicrobial agents, warranting further exploration into its efficacy against various pathogens.
Q & A
Basic Research Questions
How is the structural elucidation of 2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside validated in academic studies?
Answer:
Structural validation typically employs a combination of NMR spectroscopy (1H, 13C, 2D-COSY, HSQC) to resolve the naphthohydroquinone core, prenyl side chain, and glucoside linkages. Mass spectrometry (HRMS or MALDI-TOF) confirms molecular weight and fragmentation patterns, while X-ray crystallography (if crystalline) resolves stereochemistry, particularly for the β-D-glucoside configuration and carbomethoxy group orientation . Challenges arise in distinguishing regioisomers; comparative analysis with synthetic standards (e.g., methylated glucose derivatives) is critical .
What methodologies optimize the synthesis of this compound to ensure high purity for biological assays?
Answer:
Synthesis involves:
- Glycosylation : Use of protected β-D-glucose donors (e.g., trichloroacetimidates) under Koenigs-Knorr conditions to ensure stereospecific O-glucosidic bond formation .
- Prenylation : Friedel-Crafts alkylation or enzymatic prenyltransferase-mediated coupling for regioselective addition at C-3 .
- Purification : Sequential chromatography (HPLC with C18 columns, silica gel) and validation via HPLC-ELSD (evaporative light scattering detection) to confirm ≥95% purity .
Advanced Research Questions
How do structural modifications (e.g., carbomethoxy vs. hydroxyl groups) impact its bioactivity in in vitro models?
Answer:
Methodological approach:
Comparative SAR studies : Synthesize analogs (e.g., replacing carbomethoxy with acetyl or free carboxyl groups) and test in antioxidant (DPPH assay) or antiproliferative (MTT assay) models.
Molecular docking : Analyze interactions with target enzymes (e.g., NADPH oxidase or cytochrome P450) to identify critical hydrogen bonding or steric effects from the carbomethoxy group .
Data contradiction resolution : Conflicting bioactivity results (e.g., in cancer cell lines) may arise from glycosidic linkage stability; use LC-MS/MS to monitor hydrolytic degradation in cell media .
What experimental strategies address contradictions in reported antioxidant vs. pro-oxidant effects of this compound?
Answer:
Key steps:
- Redox profiling : Measure ROS (reactive oxygen species) generation/neutralization using fluorescent probes (e.g., DCFH-DA) under varying pH and oxygen tension.
- Enzyme-specific assays : Test inhibition of xanthine oxidase (antioxidant) vs. stimulation of NADPH oxidase (pro-oxidant).
- Context-dependent analysis : Cell type (e.g., primary hepatocytes vs. cancer cells) and intracellular glutathione levels significantly influence outcomes. Cross-reference with structurally similar chalcone glucosides (e.g., 2′,3,4,4′,6′-pentahydroxychalcone 4′-O-β-D-glucoside) to identify shared mechanisms .
How is the compound’s stability in physiological buffers assessed for pharmacokinetic studies?
Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via UPLC-QTOF-MS at 0, 6, 12, and 24h.
- Enzymatic degradation : Treat with β-glucosidase (from almonds) to quantify aglycone release. Compare with methylated glucoside analogs (e.g., Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside) to evaluate glycosidic bond resistance .
Methodological Challenges and Solutions
What analytical techniques resolve co-elution issues in HPLC quantification of this compound from plant extracts?
Answer:
- 2D-LC : Combine hydrophilic interaction chromatography (HILIC) with reversed-phase HPLC to separate glycoside isomers.
- Post-column derivatization : Use borate buffer to enhance UV absorption of the naphthoquinone moiety.
- Validation : Spiking with isotopically labeled internal standards (e.g., 13C-glucose derivatives) to confirm recovery rates .
Emerging Research Directions
How can computational modeling predict synergistic interactions between this compound and conventional therapeutics?
Answer:
- Network pharmacology : Build protein-protein interaction networks linking the compound’s targets (e.g., NF-κB, STAT3) with known drug targets (e.g., doxorubicin).
- Molecular dynamics simulations : Simulate binding to multidrug resistance transporters (e.g., P-glycoprotein) to assess efflux inhibition potential.
- Experimental validation : Use checkerboard assays (e.g., in MCF-7 cells) to quantify combination indices (CI < 1 indicates synergy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
